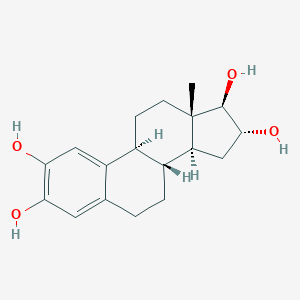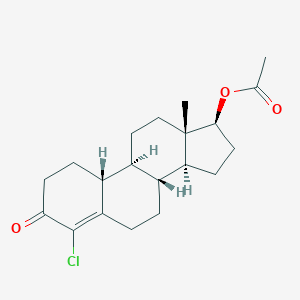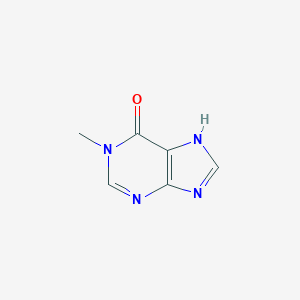
1-甲基次黄嘌呤
描述
1-Methylhypoxanthine is a methylated derivative of hypoxanthine, a purine base and a fundamental component of nucleic acids. It is one of the methylxanthines, which are phytochemicals derived from plant secondary metabolism and found in common products like coffee, tea, and chocolate. Methylxanthines, including 1-Methylhypoxanthine, have been studied for their various biological activities and potential benefits in neurodegenerative diseases, respiratory diseases, diabetes, and cancer, despite concerns about their toxicity at high doses (Monteiro et al., 2016).
Synthesis Analysis
The synthesis of 1-Methylhypoxanthine and its analogues has been reported through reactions involving 5-aminoimidazole-4-carboxylic acid hydrazide and triethyl orthoformate. Various analogues, including pyrazolo and triazolo derivatives, have been synthesized, showcasing the versatility of the synthesis methods (Scheiner et al., 1985).
Molecular Structure Analysis
Structural studies on methylated hypoxanthines, such as C2-Methylhypoxanthine, have revealed insights into their molecular interactions and structural consequences when incorporated into DNA. These studies show that despite slight adjustments in base pairing properties due to methyl groups, these molecules can still maintain Watson-Crick base pairing schemes (Yang et al., 1993).
Chemical Reactions and Properties
Methylxanthines undergo various chemical reactions, including methylation and oxidation processes. For example, 7-Deazahypoxanthine, a related compound, is exclusively oxidized at carbon 2 by xanthine oxidase, indicating the enzyme's specificity and the potential for designing inhibitors based on the methylxanthine structure (Rosemeyer & Seela, 1983).
Physical Properties Analysis
Investigations into the binding properties of 9-Methylhypoxanthine with metal ions have provided insights into its physical properties. These studies demonstrate the ability of 9-Methylhypoxanthine to form complexes with divalent metal ions, which could influence its solubility, stability, and biological activity (Behrens & Goodgame, 1980).
Chemical Properties Analysis
The reactivity and interaction of 1-Methylhypoxanthine with various chemical groups and elements have been explored through the synthesis and study of its derivatives. For instance, the selective N-7 alkylation of 3-Methylhypoxanthine highlights the specific chemical reactivity patterns and potential for synthesizing novel compounds with targeted properties (Chamgordani et al., 2016).
科学研究应用
质谱中稳定簇的形成:Frańska 和 Łabędzka (2012) 的一项研究调查了 9-甲基次黄嘌呤形成稳定簇离子,特别是四聚体簇离子,使用电喷雾电离质谱法。该性质与次黄嘌呤相反,并对质谱分析有影响 (Frańska & Łabędzka, 2012).
与二价金属离子的配合物:Behrens 和 Goodgame (1980) 报告了 9-甲基次黄嘌呤与各种二价金属离子的配合物的谱学性质和制备。他们发现这些化合物大部分含有 2:1 的 9-甲基次黄嘌呤与金属的比例,表明在无机化学和材料科学中具有潜在应用 (Behrens & Goodgame, 1980).
马隆加酮 J 的合成:Chamgordani 等人。(2016) 探讨了 3-甲基次黄嘌呤的选择性 N-7 烷基化,导致首次合成了海洋天然产物马隆加酮 J。这项研究为有机化学和天然产物合成领域做出了贡献 (Chamgordani et al., 2016).
光物理见解:Guo 等人。(2016) 对 9-甲基次黄嘌呤的低能电子单重态进行了从头算研究,提供了对其光物理性质的见解。这项研究对理解嘌呤衍生物的光动力学性质具有影响 (Guo et al., 2016).
甲基黄嘌呤的药理学潜力:Monteiro 等人。(2019) 讨论了甲基黄嘌呤的药理学潜力,包括 1-甲基次黄嘌呤等化合物。该研究涵盖了它们的治疗用途、有益的健康影响和相关的毒性问题,突出了它们在药理学和医学中的重要性 (Monteiro et al., 2019).
大鼠肝脏 tRNA 中的代谢:Friedman (1977) 研究了大鼠肝脏中 tRNA 的甲基化,发现 1-甲基次黄嘌呤是合成的甲基化碱基之一。这项研究与理解 tRNA 甲基化过程相关 (Friedman, 1977).
在放射增敏中的作用:Jeong 等人。(2009) 的一项研究评估了 1-甲基黄嘌呤作为癌症治疗中的放射增敏剂。他们开发了温度敏感的脂质体 1-甲基黄嘌呤,以增强放射治疗的有效性,表明在肿瘤学中具有潜在的临床应用 (Jeong et al., 2009).
属性
IUPAC Name |
1-methyl-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQMCGMHGVXDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150074 | |
| Record name | 1-Methylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Methylhypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Methylhypoxanthine | |
CAS RN |
1125-39-9 | |
| Record name | 1,9-Dihydro-1-methyl-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylhypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylhypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLHYPOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5WQ7JFR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methylhypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



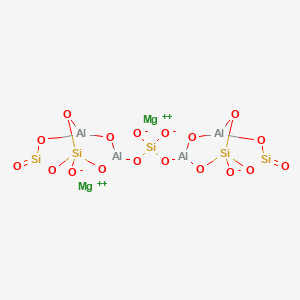
![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)
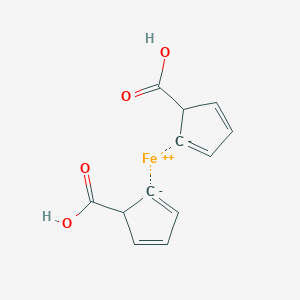
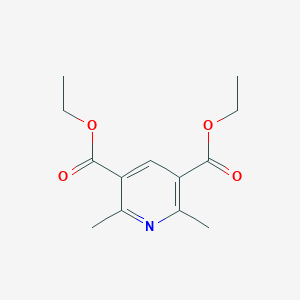
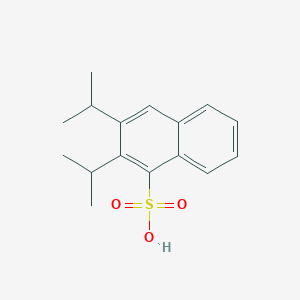
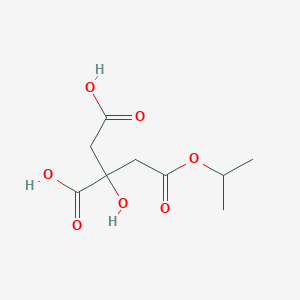
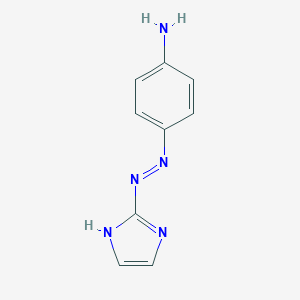
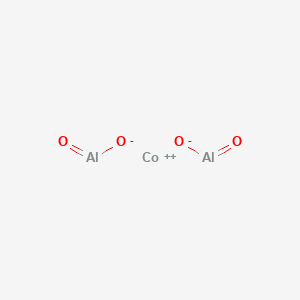
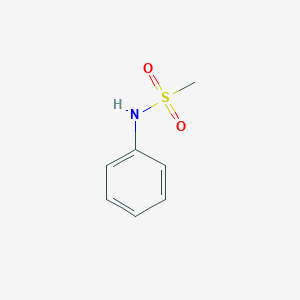
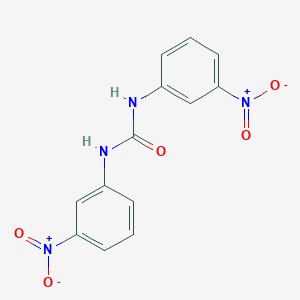
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
